6-methyl-2-{[(E)-pyridin-3-ylmethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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Overview
Description
6-METHYL-2-[(E)-[(PYRIDIN-3-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiophene core, which is a sulfur-containing bicyclic structure, and is substituted with a pyridinylmethylideneamino group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-2-[(E)-[(PYRIDIN-3-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, which can be synthesized through cyclization reactions involving sulfur-containing reagents. The pyridinylmethylideneamino group is then introduced via a condensation reaction with pyridine-3-carbaldehyde under basic conditions. Finally, the carbonitrile group is added through a nucleophilic substitution reaction using a suitable nitrile source.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are also selected to enhance the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonitrile group, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-METHYL-2-[(E)-[(PYRIDIN-3-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridinylmethylideneamino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The benzothiophene core can participate in π-π interactions, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.
Pyridine Derivatives: Compounds with pyridine rings and various functional groups.
Carbonitrile Compounds: Compounds containing the carbonitrile group with different core structures.
Uniqueness
6-METHYL-2-[(E)-[(PYRIDIN-3-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is unique due to the combination of its benzothiophene core, pyridinylmethylideneamino group, and carbonitrile group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H15N3S |
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Molecular Weight |
281.4 g/mol |
IUPAC Name |
6-methyl-2-[(E)-pyridin-3-ylmethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C16H15N3S/c1-11-4-5-13-14(8-17)16(20-15(13)7-11)19-10-12-3-2-6-18-9-12/h2-3,6,9-11H,4-5,7H2,1H3/b19-10+ |
InChI Key |
VFGHWVNOEYXQQG-VXLYETTFSA-N |
Isomeric SMILES |
CC1CCC2=C(C1)SC(=C2C#N)/N=C/C3=CN=CC=C3 |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)N=CC3=CN=CC=C3 |
Origin of Product |
United States |
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